Cas no 2228135-03-1 (3-(2-bromo-6-hydroxyphenyl)-2,2-difluoropropanoic acid)

3-(2-Bromo-6-hydroxyphenyl)-2,2-difluoropropanoic acid is a fluorinated aromatic compound featuring a bromo-hydroxy-substituted phenyl ring and a difluoropropanoic acid moiety. Its structural attributes, including the electron-withdrawing bromo and hydroxyl groups, along with the difluoroalkyl chain, make it a valuable intermediate in organic synthesis, particularly for constructing complex fluorinated molecules. The presence of both reactive bromine and carboxylic acid functionalities enhances its utility in cross-coupling reactions and derivatization. This compound is of interest in pharmaceutical and agrochemical research, where fluorinated analogs are often sought for their enhanced metabolic stability and bioavailability. Its well-defined reactivity profile supports precise modifications in target-oriented synthesis.
3-(2-bromo-6-hydroxyphenyl)-2,2-difluoropropanoic acid structure
2228135-03-1 structure
Product name:3-(2-bromo-6-hydroxyphenyl)-2,2-difluoropropanoic acid
CAS No:2228135-03-1
MF:C9H7BrF2O3
Molecular Weight:281.050889253616
CID:6502749
PubChem ID:165665943

3-(2-bromo-6-hydroxyphenyl)-2,2-difluoropropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(2-bromo-6-hydroxyphenyl)-2,2-difluoropropanoic acid
    • EN300-1960789
    • 2228135-03-1
    • インチ: 1S/C9H7BrF2O3/c10-6-2-1-3-7(13)5(6)4-9(11,12)8(14)15/h1-3,13H,4H2,(H,14,15)
    • InChIKey: UVEQFENOMXFTIU-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1CC(C(=O)O)(F)F)O

計算された属性

  • 精确分子量: 279.95466g/mol
  • 同位素质量: 279.95466g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 248
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.5Ų
  • XLogP3: 2.8

3-(2-bromo-6-hydroxyphenyl)-2,2-difluoropropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1960789-0.25g
3-(2-bromo-6-hydroxyphenyl)-2,2-difluoropropanoic acid
2228135-03-1
0.25g
$1196.0 2023-09-17
Enamine
EN300-1960789-1.0g
3-(2-bromo-6-hydroxyphenyl)-2,2-difluoropropanoic acid
2228135-03-1
1g
$1299.0 2023-06-01
Enamine
EN300-1960789-2.5g
3-(2-bromo-6-hydroxyphenyl)-2,2-difluoropropanoic acid
2228135-03-1
2.5g
$2548.0 2023-09-17
Enamine
EN300-1960789-5.0g
3-(2-bromo-6-hydroxyphenyl)-2,2-difluoropropanoic acid
2228135-03-1
5g
$3770.0 2023-06-01
Enamine
EN300-1960789-1g
3-(2-bromo-6-hydroxyphenyl)-2,2-difluoropropanoic acid
2228135-03-1
1g
$1299.0 2023-09-17
Enamine
EN300-1960789-10g
3-(2-bromo-6-hydroxyphenyl)-2,2-difluoropropanoic acid
2228135-03-1
10g
$5590.0 2023-09-17
Enamine
EN300-1960789-0.1g
3-(2-bromo-6-hydroxyphenyl)-2,2-difluoropropanoic acid
2228135-03-1
0.1g
$1144.0 2023-09-17
Enamine
EN300-1960789-10.0g
3-(2-bromo-6-hydroxyphenyl)-2,2-difluoropropanoic acid
2228135-03-1
10g
$5590.0 2023-06-01
Enamine
EN300-1960789-0.05g
3-(2-bromo-6-hydroxyphenyl)-2,2-difluoropropanoic acid
2228135-03-1
0.05g
$1091.0 2023-09-17
Enamine
EN300-1960789-0.5g
3-(2-bromo-6-hydroxyphenyl)-2,2-difluoropropanoic acid
2228135-03-1
0.5g
$1247.0 2023-09-17

3-(2-bromo-6-hydroxyphenyl)-2,2-difluoropropanoic acid 関連文献

3-(2-bromo-6-hydroxyphenyl)-2,2-difluoropropanoic acidに関する追加情報

3-(2-Bromo-6-Hydroxyphenyl)-2,2-Difluoropropanoic Acid: A Comprehensive Overview

The compound 3-(2-bromo-6-hydroxyphenyl)-2,2-difluoropropanoic acid (CAS No. 2228135-03-1) is a structurally complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique combination of functional groups, including a bromine atom, hydroxyl group, and two fluorine atoms, which contribute to its diverse chemical properties. The molecule's structure is particularly notable for its aromatic ring system and the presence of fluorine atoms at the 2-position of the propanoic acid moiety.

Recent studies have highlighted the importance of 3-(2-bromo-6-hydroxyphenyl)-2,2-difluoropropanoic acid in drug discovery and development. Researchers have focused on its potential as a lead compound for designing novel pharmaceutical agents targeting specific biological pathways. For instance, investigations into its ability to modulate enzyme activity or interact with cellular receptors have shown promising results. These findings underscore the compound's role in advancing therapeutic interventions for conditions such as inflammation, neurodegenerative diseases, and cancer.

The synthesis of 3-(2-bromo-6-hydroxyphenyl)-2,2-difluoropropanoic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the bromination of aromatic rings, hydroxylation reactions, and fluorination processes. The optimization of these steps has been a focus of recent research efforts to improve yield and purity while reducing environmental impact. Such advancements not only enhance the scalability of production but also align with current trends toward sustainable chemistry practices.

In terms of biological activity, 3-(2-bromo-6-hydroxyphenyl)-2,2-difluoropropanoic acid has demonstrated selective binding to certain protein targets, making it a valuable tool in studying molecular interactions. For example, its ability to inhibit specific kinases has been explored in preclinical models, showing potential for anti-inflammatory and anticancer applications. Additionally, the compound's fluorinated structure contributes to its stability and bioavailability, which are critical factors in drug design.

From an analytical perspective, the characterization of 3-(2-bromo-6-hydroxyphenyl)-2,2-difluoropropanoic acid has benefited from advanced spectroscopic techniques such as NMR and mass spectrometry. These methods provide detailed insights into the compound's molecular structure and confirm its identity with high precision. Furthermore, computational modeling studies have been employed to predict the compound's pharmacokinetic properties and toxicity profiles, aiding in its preclinical evaluation.

The integration of experimental and computational approaches has significantly enhanced our understanding of 3-(2-bromo-6-hydroxyphenyl)-2,2-difluoropropanoic acid's behavior in biological systems. Such interdisciplinary research not only advances our knowledge of this specific compound but also contributes to broader advancements in medicinal chemistry. As ongoing studies continue to uncover new applications and mechanisms of action for this compound, it remains a focal point for innovation in both academic and industrial settings.

In conclusion, 3-(2-bromo-6-hydroxyphenyl)-2,2-difluoropropanoic acid (CAS No. 2228135-03-1) stands out as a versatile molecule with immense potential across multiple domains. Its unique structure and diverse functional groups make it a compelling candidate for further exploration in drug discovery and chemical synthesis. By leveraging cutting-edge research methodologies and technologies, scientists can unlock new possibilities for harnessing this compound's properties to address pressing healthcare challenges.

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